Dimethyl succinate-d4
CAS No.: 30994-23-1
Cat. No.: VC3800483
Molecular Formula: C6H10O4
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30994-23-1 |
---|---|
Molecular Formula | C6H10O4 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | dimethyl 2,2,3,3-tetradeuteriobutanedioate |
Standard InChI | InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2 |
Standard InChI Key | MUXOBHXGJLMRAB-KHORGVISSA-N |
Isomeric SMILES | [2H]C([2H])(C(=O)OC)C([2H])([2H])C(=O)OC |
SMILES | COC(=O)CCC(=O)OC |
Canonical SMILES | COC(=O)CCC(=O)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
DMS-d4 is systematically named dimethyl 2,2,3,3-tetradeuteriobutanedioate (CAS: 30994-23-1) . Its structure retains the ester functional groups of dimethyl succinate, with deuterium atoms replacing hydrogens on the central carbons of the succinic acid backbone (Figure 1) . The non-deuterated parent compound, dimethyl succinate (CAS: 106-65-0), has a molecular weight of 146.14 g/mol, a boiling point of 196°C, and a density of 1.12 g/cm³ . Deuteriation increases the molecular weight by approximately 4 atomic mass units, altering physical properties such as vibrational frequencies and nuclear magnetic resonance (NMR) signals .
Table 1: Comparative Properties of Dimethyl Succinate and DMS-d4
Property | Dimethyl Succinate | DMS-d4 |
---|---|---|
Molecular Formula | C₆H₁₀O₄ | C₆H₆D₄O₄ |
Molecular Weight (g/mol) | 146.14 | 150.17 |
Boiling Point (°C) | 196 | ~196 (estimated) |
Density (g/cm³) | 1.12 | 1.12 (estimated) |
Refractive Index | 1.419 | N/A |
Spectroscopic Signatures
Deuteriation significantly impacts NMR and mass spectrometry (MS) profiles. In -NMR, the deuterated carbons (C2 and C3) show no proton signals, while adjacent protons exhibit slight shifts due to isotopic effects . The -NMR spectrum reveals splitting patterns from deuterium-carbon coupling, aiding in structural verification . High-resolution MS displays a molecular ion peak at m/z 150.083, consistent with the accurate mass of .
Synthesis and Production
Synthetic Routes
DMS-d4 is typically synthesized via acid-catalyzed esterification of succinic acid-d4 with methanol-d (deuterated methanol) . The reaction proceeds under reflux conditions, with sulfuric acid-d₂ as a catalyst:
Purification involves fractional distillation or chromatography to achieve ≥98% isotopic enrichment .
Quality Control
Batch purity is verified using gas chromatography-mass spectrometry (GC-MS) and quantitative -NMR . Commercial suppliers (e.g., LGC Standards) certify DMS-d4 with 98 atom % deuterium and ≥98% chemical purity, ensuring reproducibility in experimental settings .
Applications in Research
Metabolic Pathway Tracing
DMS-d4 is widely used to study the tricarboxylic acid (TCA) cycle. In in vitro models, it serves as a tracer to monitor succinate metabolism, revealing flux dynamics under hypoxic conditions . For example, in ischemia-reperfusion injury models, DMS-d4 infusion blunts succinate accumulation by inhibiting succinate dehydrogenase (SDH), mitigating oxidative stress .
Pharmacokinetic Studies
Deuterated analogs like DMS-d4 enhance drug absorption, distribution, metabolism, and excretion (ADME) studies. Their distinct mass signatures enable simultaneous quantification of parent compounds and metabolites via LC-MS . In one study, DMS-d4 traced succinate’s incorporation into heme biosynthesis, elucidating metabolic bottlenecks in erythropoiesis.
Environmental Analysis
DMS-d4 acts as an internal standard in GC-MS assays for quantifying volatile organic compounds (VOCs) in environmental samples. Its stability and non-reactivity improve calibration accuracy, particularly in detecting succinate derivatives in water and soil .
Analytical Methodologies
Nuclear Magnetic Resonance (NMR)
- and -NMR are pivotal for structural elucidation. The absence of proton signals at C2 and C3 in DMS-d4 contrasts sharply with non-deuterated dimethyl succinate (Figure 2) . Two-dimensional NMR techniques (e.g., HSQC) map deuterium-carbon correlations, confirming isotopic labeling sites .
Mass Spectrometry (MS)
High-resolution MS differentiates DMS-d4 () from its non-deuterated counterpart (). Fragmentation patterns further validate deuterium placement, with characteristic losses of (48 Da) and (75 Da) .
Table 2: Key MS Fragments of DMS-d4
Fragment Ion | m/z | Proposed Structure |
---|---|---|
[M+H]⁺ | 151.09 | Intact molecular ion |
[M+H-CD₂O]⁺ | 103.06 | Loss of deuterated carbonyl |
[C₃H₅D₂O₂]⁺ | 89.04 | Central deuterated chain |
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